molecular formula C7H12O2 B13994347 4-Hydroxycycloheptanone CAS No. 67963-12-6

4-Hydroxycycloheptanone

Cat. No.: B13994347
CAS No.: 67963-12-6
M. Wt: 128.17 g/mol
InChI Key: OQDFQJVNGGPWAI-UHFFFAOYSA-N
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Description

4-Hydroxycycloheptanone (C₇H₁₀O₂) is a seven-membered cyclic ketone with a hydroxyl group at the 4-position. It is synthesized via photocatalytic oxidation (PCO) of cycloheptanone using titanium dioxide (TiO₂) in acetonitrile, achieving a 7.8% yield under optimized conditions . This compound is a key intermediate in organic synthesis, notably serving as a precursor to 1,4-cycloheptanedione through oxidation with chromium trioxide . Its infrared (IR) spectrum shows distinct absorption bands at 3560 cm⁻¹ and 3405 cm⁻¹, indicative of intramolecular hydrogen bonding involving the hydroxyl and ketone groups .

Properties

CAS No.

67963-12-6

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-hydroxycycloheptan-1-one

InChI

InChI=1S/C7H12O2/c8-6-2-1-3-7(9)5-4-6/h6,8H,1-5H2

InChI Key

OQDFQJVNGGPWAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(=O)C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxycycloheptanone can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. Another method includes the ring expansion of cyclohexanone derivatives followed by hydroxylation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cycloheptanone derivatives in the presence of specific catalysts such as Raney nickel. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxycycloheptanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Raney nickel, palladium on carbon.

Major Products:

Scientific Research Applications

4-Hydroxycycloheptanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxycycloheptanone involves its interaction with specific molecular targets. It can undergo intramolecular hydride transfer, leading to the formation of hemiacetals. This process is facilitated by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

2-Hydroxycycloheptanone

  • Structure and Synthesis: The hydroxyl group is at the 2-position. It is co-produced during cycloheptanone PCO but at a lower yield (3.4%) compared to 4-hydroxycycloheptanone (7.8%) .
  • Reactivity : The ortho-position of the hydroxyl group may hinder oxidation due to steric effects, limiting its conversion to diketones.

1,4-Cycloheptanedione

  • Structure and Synthesis: A diketone derivative of this compound, synthesized via oxidation of the latter with chromium trioxide and acetic acid .
  • Reactivity : The presence of two ketone groups enhances electrophilicity, making it more reactive toward nucleophilic additions (e.g., Grignard reactions).
  • Yield: Matches this compound’s 7.8% yield in PCO, suggesting a direct precursor-product relationship .

4-Hydroxycyclohexanone

  • Structure and Synthesis: A six-membered ring analog, synthesized via catalytic hydrogenation of hydroquinone derivatives. Serves as a precursor to this compound through diazomethane-mediated ring expansion .
  • Stability : The six-membered ring confers greater conformational stability and reduced ring strain compared to the seven-membered counterpart.
  • Spectroscopy: Lacks the pronounced hydrogen bonding observed in this compound, as evidenced by IR spectral differences .

4-Hydroxy-4-phenylcyclohexanone

  • Structure and Synthesis : Features a phenyl substituent at the 4-position, synthesized via Friedel-Crafts alkylation .
  • Hydrogen Bonding: Exhibits strong intramolecular hydrogen bonding, with IR absorption intensity varying significantly with dilution—unlike this compound, where hydrogen bonding remains consistent .
  • Applications : Used in studies of intramolecular catalysis due to its stabilized transition states.

Comparative Data Table

Compound Molecular Formula Ring Size Key Functional Groups Synthesis Yield (%) IR Bands (cm⁻¹) Notable Reactivity
This compound C₇H₁₀O₂ 7 4-OH, ketone 7.8 (PCO) 3560, 3405 Oxidizes to 1,4-cycloheptanedione
2-Hydroxycycloheptanone C₇H₁₀O₂ 7 2-OH, ketone 3.4 (PCO) Not reported Limited oxidation utility
1,4-Cycloheptanedione C₇H₈O₂ 7 Two ketones 7.8 (PCO) Not reported High electrophilicity
4-Hydroxycyclohexanone C₆H₁₀O₂ 6 4-OH, ketone Not reported Variable Stable precursor for ring expansion
4-Hydroxy-4-phenylcyclohexanone C₁₂H₁₄O₂ 6 4-OH, 4-Ph, ketone Not reported Dilution-dependent Strong intramolecular hydrogen bonding

Research Findings and Implications

Positional Isomerism: The 4-hydroxy isomer exhibits higher synthetic utility and stability compared to 2-hydroxycycloheptanone, likely due to reduced steric hindrance and favorable hydrogen bonding .

Ring Size Effects : Seven-membered rings introduce moderate strain, enhancing reactivity in oxidation reactions but reducing thermal stability compared to six-membered analogs .

Synthetic Pathways: Photocatalytic oxidation (TiO₂) and chromium-based oxidation are critical for converting cycloheptanone derivatives into diketones, with yields heavily dependent on reaction conditions .

Spectroscopic Signatures: Consistent IR absorption bands in this compound suggest robust intramolecular hydrogen bonding, a feature exploited in catalysis studies .

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